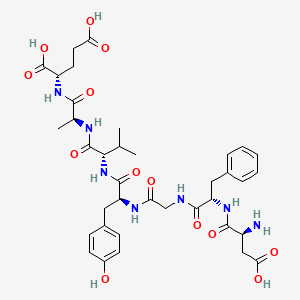
Dfgyvae
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DFGYVAE is a peptide compound that has garnered significant interest in the scientific community due to its potential biological activities. It is a derivative of the YVAE peptide and has been studied for its inhibitory effects on 3-hydroxy-3-methylglutaryl–coenzyme A reductase (HMG–CoA reductase), an enzyme involved in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DFGYVAE typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DFGYVAE undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acids.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences, which can impact the peptide’s biological activity .
Scientific Research Applications
DFGYVAE has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and conformational analysis.
Biology: Investigated for its role as an inhibitor of HMG–CoA reductase, which is crucial in cholesterol biosynthesis.
Medicine: Potential therapeutic applications in treating hypercholesterolemia and cardiovascular diseases due to its inhibitory effects on HMG–CoA reductase.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
DFGYVAE exerts its effects by competitively inhibiting HMG–CoA reductase, the enzyme responsible for converting HMG–CoA to mevalonate, a key step in cholesterol biosynthesis. By binding to the active site of the enzyme, this compound prevents the substrate from accessing the catalytic site, thereby reducing cholesterol production. This mechanism is similar to that of statins, a class of drugs widely used to lower cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
- SFGYVAE
- FGYVAE
- GFYVAE
- YVAE
Comparison
DFGYVAE is unique among its similar compounds due to its specific amino acid sequence, which confers higher inhibitory activity against HMG–CoA reductase. The presence of the phenyl radical in the F amino-acid residue and the carbonyl amide of D and F residues enhances its binding affinity to the enzyme’s active site, making it a more potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C37H49N7O13 |
|---|---|
Molecular Weight |
799.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H49N7O13/c1-19(2)31(36(55)40-20(3)32(51)42-25(37(56)57)13-14-29(47)48)44-35(54)27(16-22-9-11-23(45)12-10-22)41-28(46)18-39-34(53)26(15-21-7-5-4-6-8-21)43-33(52)24(38)17-30(49)50/h4-12,19-20,24-27,31,45H,13-18,38H2,1-3H3,(H,39,53)(H,40,55)(H,41,46)(H,42,51)(H,43,52)(H,44,54)(H,47,48)(H,49,50)(H,56,57)/t20-,24-,25-,26-,27-,31-/m0/s1 |
InChI Key |
RRCWAJVJCDGGKS-UQPWSHDPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


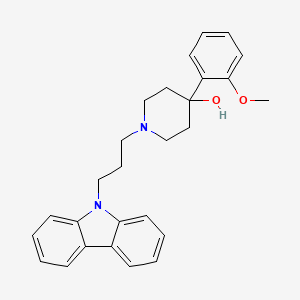

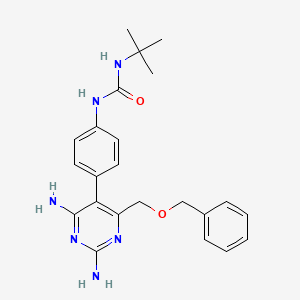
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
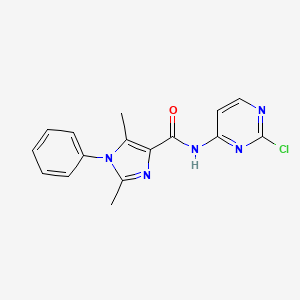
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

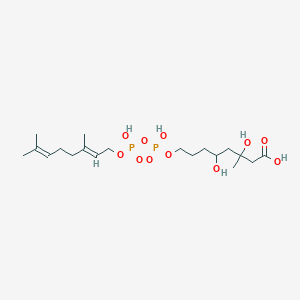
![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
